Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
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Overview
Description
Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a chemical compound known for its unique structural features and reactivity. This compound contains a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The presence of the trifluoromethyl group often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves the reaction of benzoic acid derivatives with trifluoromethyl sulfonyl chloride in the presence of a base. One common method involves the use of a benzoic acid derivative, such as methyl benzoate, which reacts with trifluoromethyl sulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl sulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine may yield an amide derivative, while reaction with an alcohol may produce an ester .
Scientific Research Applications
Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for enhancing the pharmacokinetic properties of drug candidates.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to increased bioavailability and efficacy. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives with different substituents, such as:
- Benzoic acid, 4-(trifluoromethyl)-, methyl ester
- Benzoic acid, 2-(trifluoromethyl)-, methyl ester
- Benzoic acid, 3-(trifluoromethyl)-, methyl ester
Uniqueness
The uniqueness of benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester lies in the presence of the trifluoromethyl sulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-(trifluoromethylsulfonyloxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O5S/c1-16-8(13)6-4-2-3-5-7(6)17-18(14,15)9(10,11)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJHWFNGDUGGAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451867 |
Source
|
Record name | methyl 2-trifluoromethanesulfonyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-70-1 |
Source
|
Record name | methyl 2-trifluoromethanesulfonyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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